molecular formula C₁₈H₂₅D₃O₂ B1160949 (3α,17α)-Estr-5(10)-ene-3,17-diol-d3

(3α,17α)-Estr-5(10)-ene-3,17-diol-d3

Cat. No.: B1160949
M. Wt: 279.43
Attention: For research use only. Not for human or veterinary use.
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Description

(3α,17α)-Estr-5(10)-ene-3,17-diol-d3 is a deuterated analog of a steroidal estrene diol, provided as a high-purity chemical for research applications. This compound is structurally similar to other androstane and estrane diols, such as 5α-androstane-3α,17β-diol and 5(10)-estrene-3α,17β-diol , which are known to be metabolites of steroid hormones. Deuterated internal standards like this are essential in mass spectrometry-based assays, particularly in the field of endocrinology, for the precise quantification of steroid hormones and their metabolites in biological samples due to their nearly identical chemical properties to the analyte but distinct mass. The specific stereochemistry at the 3 and 17 positions is critical for its biological activity and interaction with cellular targets. Research on similar diol compounds has shown they can interact with nuclear hormone receptors, including estrogen receptors . For instance, the metabolite 5α-androstane-3β,17β-diol has been identified as a ligand for estrogen receptor beta (ER-β) and is involved in regulating gene expression, such as that of oxytocin in the hypothalamus . This suggests potential research applications for this deuterated analog in studying the complex pathways of steroid hormone metabolism, receptor-mediated signaling, and their roles in various physiological and pathophysiological processes. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C₁₈H₂₅D₃O₂

Molecular Weight

279.43

Synonyms

(3R,8R,9S,13S,14S,17R)-13-Methyl-2,3,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(3α,17α)-Estr-5(10)-ene-3,17-diol-d3” with structurally and functionally related estrane derivatives.

Table 1: Structural and Functional Comparison of Estrane Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features Pharmacological Notes Reference
This compound C₁₈H₂₃D₃O₂ ~283.42* 3α-OH, 17α-OH, deuterated 5(10)-ene, estrane backbone Deuterated for metabolic stability
Estra-1,3,5(10)-triene-3,17β-diol (Equilin) C₁₈H₂₂O₂ 270.37 3-OH, 17β-OH 1,3,5(10)-triene Estrogenic activity; used in HRT
Estra-1,3,5(10),7-tetraene-3,17α-diol C₁₈H₂₂O₂ 270.37 3-OH, 17α-OH 1,3,5(10),7-tetraene Less studied; structural isomer
19-Nor-androst-5(10)-ene-3,17-dione C₁₈H₂₄O₂ 286.39 3-keto, 17-keto 5(10)-ene, 19-nor configuration Intermediate in steroid synthesis
Estra-1,3,5(10)-triene-3,17β-diol-2-carboxamidoxime (Compound 9) C₁₉H₂₅N₂O₂ 313.42 3-OH, 17β-OH, carboxamidoxime Carboxamidoxime substitution at C2 In vitro anticancer activity (DU-145, PC3 cells)

*Calculated molecular weight assumes three deuterium substitutions at hydrogen positions.

Key Comparison Points

Functional Group Variations: The deuterated diol (target compound) retains hydroxyl groups at 3α and 17α positions, contrasting with 19-Nor-androst-5(10)-ene-3,17-dione, which features keto groups at these positions. This difference impacts polarity and receptor-binding affinity .

Double Bond Configuration: The 5(10)-ene configuration in the target compound is shared with 19-Nor-androst-5(10)-ene-3,17-dione, but differs from Estra-1,3,5(10),7-tetraene-3,17α-diol, which includes an additional 7,8 double bond. This alters planarity and electronic properties .

Deuterium Substitution: Deuterium in the target compound increases molecular weight by ~3 atomic mass units compared to non-deuterated analogs like Estra-1,3,5(10)-triene-3,17β-diol. This modification is critical for isotopic labeling in mass spectrometry or metabolic studies .

Pharmacological Relevance :

  • While Compound 9 demonstrates in vitro anticancer activity, the deuterated diol’s pharmacological profile is inferred from structural analogs. Its deuterated form may reduce first-pass metabolism, prolonging half-life in vivo .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The lack of direct pharmacological data for the deuterated compound necessitates further studies to correlate its deuterium substitution with metabolic stability or receptor affinity.
  • Synthetic Utility: Derivatives like 19-Nor-androst-5(10)-ene-3,17-dione highlight the role of keto groups in steroid synthesis, while the deuterated diol expands tools for tracer development .

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